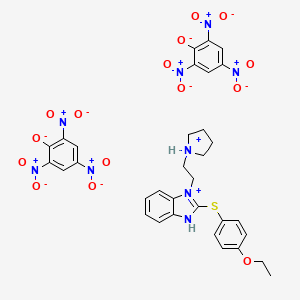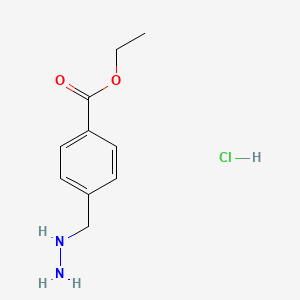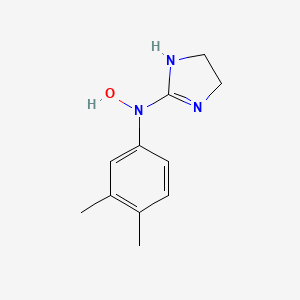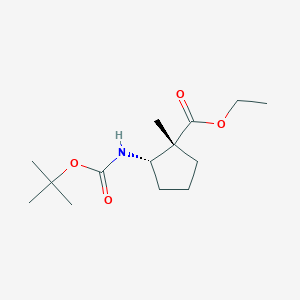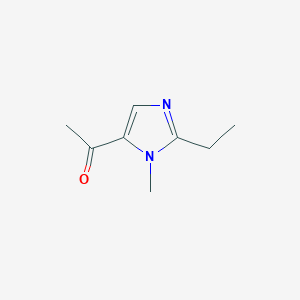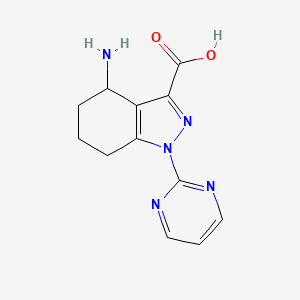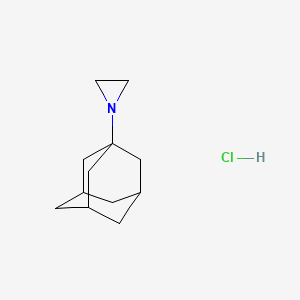![molecular formula C33H23BrN2 B15197946 2-(4-Bromophenyl)-3-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile](/img/structure/B15197946.png)
2-(4-Bromophenyl)-3-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a diphenylamino group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of biphenyl to form 4-bromobiphenyl.
Coupling Reaction: The bromophenyl intermediate is then subjected to a coupling reaction with diphenylamine to form 4’-(diphenylamino)-[1,1’-biphenyl]-4-yl.
Acrylonitrile Addition: Finally, the acrylonitrile group is introduced through a reaction with an appropriate acrylonitrile derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The acrylonitrile moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Photonics: It is utilized in the design of photonic devices, including lasers and optical sensors.
Synthetic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Research: It is investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl and diphenylamino groups contribute to its electronic properties, allowing it to participate in electron transfer processes. The acrylonitrile moiety can interact with nucleophiles, leading to various chemical transformations. These interactions are crucial for its applications in organic electronics and photonics .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: A simpler compound with a bromophenyl group attached to a biphenyl structure.
p,p′-Dibromobiphenyl: Contains two bromophenyl groups attached to a biphenyl structure.
4,4′-Bis[(4-bromophenyl)phenylamino]biphenyl: A more complex compound with two bromophenyl groups and a diphenylamino group.
Uniqueness
2-(4-Bromophenyl)-3-(4’-(diphenylamino)-[1,1’-biphenyl]-4-yl)acrylonitrile is unique due to the presence of the acrylonitrile moiety, which imparts additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C33H23BrN2 |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
(Z)-2-(4-bromophenyl)-3-[4-[4-(N-phenylanilino)phenyl]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C33H23BrN2/c34-30-19-15-28(16-20-30)29(24-35)23-25-11-13-26(14-12-25)27-17-21-33(22-18-27)36(31-7-3-1-4-8-31)32-9-5-2-6-10-32/h1-23H/b29-23+ |
InChI Key |
HXZRFJWXWYYWRZ-BYNJWEBRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C(\C#N)/C5=CC=C(C=C5)Br |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=C(C#N)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


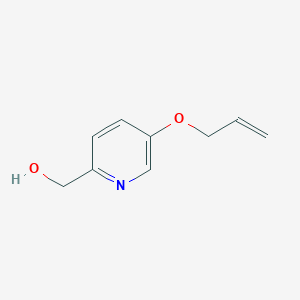
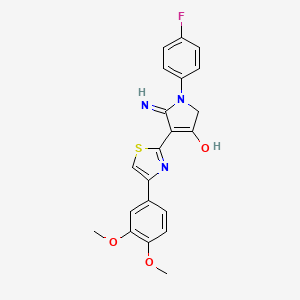
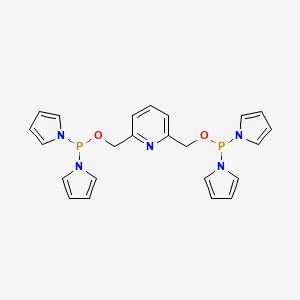
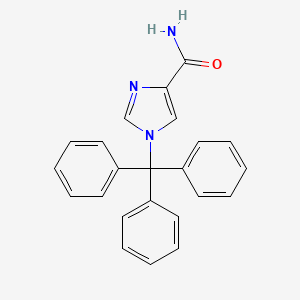
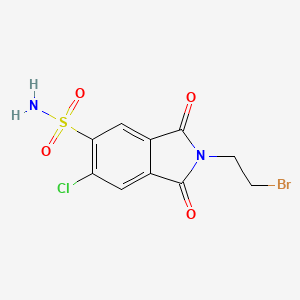
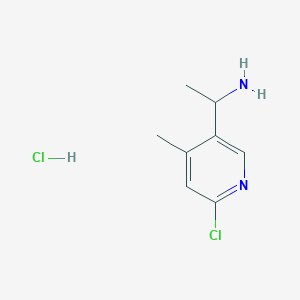
![4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15197901.png)
